Cas no 1251552-81-4 (N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety and an acetamide group. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the 1,2,4-oxadiazole ring enhances metabolic stability, while the chlorophenyl and methylphenyl substituents may contribute to selective binding interactions. This compound is of interest in pharmacological research due to its modular design, allowing for further derivatization. Its synthesis and characterization are relevant for exploring structure-activity relationships in drug discovery efforts targeting specific enzyme or receptor systems.
N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide structure
1251552-81-4 structure
Product name:N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
CAS No:1251552-81-4
MF:C22H23ClN4O2
Molecular Weight:410.896623849869
CID:6071618
PubChem ID:49664436

N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
    • N-(3-chlorophenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
    • 1251552-81-4
    • F3406-6794
    • AKOS024484888
    • VU0624115-1
    • N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
    • N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
    • インチ: 1S/C22H23ClN4O2/c1-15-4-2-5-17(12-15)21-25-22(29-26-21)16-8-10-27(11-9-16)14-20(28)24-19-7-3-6-18(23)13-19/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)
    • InChIKey: MWAIMKLTSOUMPE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)CN1CCC(C2ON=C(C3=CC=CC(C)=C3)N=2)CC1

計算された属性

  • 精确分子量: 410.1509537g/mol
  • 同位素质量: 410.1509537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 543
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.3Ų
  • XLogP3: 4.3

N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3406-6794-15mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
15mg
$89.0 2023-09-05
Life Chemicals
F3406-6794-2μmol
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
2μmol
$57.0 2023-09-05
Life Chemicals
F3406-6794-5μmol
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
5μmol
$63.0 2023-09-05
Life Chemicals
F3406-6794-2mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
2mg
$59.0 2023-09-05
Life Chemicals
F3406-6794-10μmol
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
10μmol
$69.0 2023-09-05
Life Chemicals
F3406-6794-3mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
3mg
$63.0 2023-09-05
Life Chemicals
F3406-6794-4mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
4mg
$66.0 2023-09-05
Life Chemicals
F3406-6794-5mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
5mg
$69.0 2023-09-05
Life Chemicals
F3406-6794-10mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
10mg
$79.0 2023-09-05
Life Chemicals
F3406-6794-1mg
N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251552-81-4
1mg
$54.0 2023-09-05

N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 関連文献

N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamideに関する追加情報

Comprehensive Analysis of N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS 1251552-81-4)

The compound N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS 1251552-81-4) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique 1,2,4-oxadiazole core and piperidine moiety make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its chlorophenyl and methylphenyl substituents, which are known to influence binding affinity and pharmacokinetics.

In recent years, the demand for novel small-molecule inhibitors and receptor modulators has surged, driven by advancements in precision medicine and targeted therapies. N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide fits into this trend due to its potential interactions with enzymes and receptors implicated in inflammatory and metabolic disorders. Its acetamide linkage further enhances its stability, making it a viable subject for drug development pipelines.

One of the most frequently searched questions in scientific databases revolves around the synthetic routes for this compound. The synthesis typically involves multi-step organic reactions, including cyclization of the 1,2,4-oxadiazole ring and subsequent N-alkylation of the piperidine moiety. Researchers often explore microwave-assisted synthesis or catalyzed coupling reactions to improve yield and efficiency. These methods align with the growing emphasis on green chemistry and sustainable laboratory practices.

Another hot topic is the structure-activity relationship (SAR) of this compound. Computational modeling and molecular docking studies suggest that the 3-chlorophenyl group plays a critical role in binding to target proteins, while the 3-methylphenyl substituent may enhance lipophilicity. Such insights are invaluable for optimizing derivatives with improved efficacy and reduced off-target effects. This aligns with the broader industry focus on rational drug design and AI-driven molecular optimization.

From a commercial perspective, CAS 1251552-81-4 is often sought after by contract research organizations (CROs) and pharmaceutical companies specializing in high-throughput screening. Its availability in milligram to gram quantities facilitates early-stage research, though scalability remains a consideration for industrial applications. The compound’s patent landscape is also a point of interest, as intellectual property protections can influence its accessibility for academic and commercial use.

In summary, N-(3-chlorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide represents a compelling case study in modern medicinal chemistry. Its structural features, synthetic challenges, and therapeutic potential make it a subject of ongoing investigation, particularly in the context of personalized medicine and targeted drug discovery. As research progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics.

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